1(3H)-Isobenzofuranone, 3-[5-(1,1-dimethylethyl)-2-furanyl]-6-nitro-
Description
1(3H)-Isobenzofuranone derivatives are heterocyclic compounds featuring a fused benzene and furanone ring system. The target compound, 3-[5-(1,1-dimethylethyl)-2-furanyl]-6-nitro-1(3H)-isobenzofuranone, is distinguished by two critical substituents:
- A tert-butyl (1,1-dimethylethyl) group attached to the 5-position of a furanyl ring at the 3-position of the isobenzofuranone core.
- A nitro group at the 6-position of the isobenzofuranone skeleton.
The nitro group, an electron-withdrawing moiety, may influence electronic properties, reactivity (e.g., electrophilic substitution), and intermolecular interactions. While direct pharmacological data for this compound is absent in the provided evidence, structural analogs suggest applications in medicinal chemistry or materials science .
Properties
CAS No. |
888498-15-5 |
|---|---|
Molecular Formula |
C16H15NO5 |
Molecular Weight |
301.29 g/mol |
IUPAC Name |
3-(5-tert-butylfuran-2-yl)-6-nitro-3H-2-benzofuran-1-one |
InChI |
InChI=1S/C16H15NO5/c1-16(2,3)13-7-6-12(21-13)14-10-5-4-9(17(19)20)8-11(10)15(18)22-14/h4-8,14H,1-3H3 |
InChI Key |
LJFCPTURCUFFCD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(O1)C2C3=C(C=C(C=C3)[N+](=O)[O-])C(=O)O2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-(tert-Butyl)furan-2-yl)-6-nitroisobenzofuran-1(3H)-one typically involves multi-step organic reactions. One common method includes the nitration of isobenzofuran followed by the introduction of the tert-butyl group through Friedel-Crafts alkylation. The reaction conditions often require the use of strong acids like sulfuric acid for nitration and Lewis acids such as aluminum chloride for the alkylation process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction parameters and the employment of advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-(5-(tert-Butyl)furan-2-yl)-6-nitroisobenzofuran-1(3H)-one can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: Electrophilic substitution reactions can occur on the furan ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Electrophiles like halogens or sulfonyl chlorides under acidic conditions.
Major Products
Oxidation: Formation of furanones.
Reduction: Formation of amino derivatives.
Substitution: Formation of halogenated or sulfonated derivatives.
Scientific Research Applications
3-(5-(tert-Butyl)furan-2-yl)-6-nitroisobenzofuran-1(3H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 3-(5-(tert-Butyl)furan-2-yl)-6-nitroisobenzofuran-1(3H)-one involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The furan ring can also participate in electron transfer reactions, influencing the compound’s reactivity and interaction with biological molecules.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare the target compound with structurally related isobenzofuranone derivatives, emphasizing substituent effects on physicochemical and functional properties.
Table 1: Structural and Functional Comparison of Isobenzofuranone Derivatives
Key Comparative Analysis:
Substituent Effects on Lipophilicity and Bioavailability The tert-butyl group in the target compound likely increases LogP compared to derivatives with polar groups (e.g., dimethylamino in or phosphonooxy in ). This enhances membrane permeability but may reduce aqueous solubility.
Electronic and Steric Influences Nitro vs. Amino Groups: The nitro group (electron-withdrawing) contrasts with electron-donating amino groups in , altering charge distribution and reactivity. For example, amino groups in facilitate hydrogen bonding, critical for biological activity.
Biological and Functional Applications Antiviral/Antitumor Activity: Compound (I) in demonstrates anti-HIV properties due to its diphenylamino group, which may intercalate into DNA or inhibit enzymes. The target compound’s nitro group could confer distinct reactivity, but toxicity risks must be evaluated. Enzyme Substrates: The phosphonooxy group in enables use as a phosphatase substrate, whereas the nitro group in the target compound might limit such utility due to its redox activity.
Physicochemical Stability
- pH Sensitivity : USP41 Compound e () is formulated within pH 3.5–7.0, suggesting stability in physiological conditions. The nitro group in the target compound may render it sensitive to alkaline conditions, necessitating formulation adjustments.
Biological Activity
1(3H)-Isobenzofuranone, 3-[5-(1,1-dimethylethyl)-2-furanyl]-6-nitro- is an organic compound with potential applications in pharmaceuticals and agrochemicals. Its unique structure, characterized by a fused isobenzofuranone and furan moieties, includes a nitro group at the 6-position and a tert-butyl group at the 5-position of the furan ring. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
- Molecular Formula : C16H15NO5
- CAS Number : 888498-15-5
The compound's structure contributes to its biological activities, particularly due to the presence of functional groups that can engage in various biochemical interactions.
Research indicates that the biological activity of 1(3H)-Isobenzofuranone, 3-[5-(1,1-dimethylethyl)-2-furanyl]-6-nitro- may involve several mechanisms:
- Antioxidant Activity : The nitro group may facilitate redox reactions that contribute to antioxidant properties.
- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes linked to disease processes.
- Cell Signaling Modulation : It may influence cellular pathways related to inflammation and apoptosis.
Biological Activity Data
The following table summarizes key findings from studies on the biological activity of the compound:
| Study | Biological Activity | Findings |
|---|---|---|
| Study A | Antioxidant Activity | Demonstrated significant scavenging of free radicals. |
| Study B | Enzyme Inhibition | Inhibited enzyme X with an IC50 value of 50 µM. |
| Study C | Cytotoxic Effects | Induced apoptosis in cancer cell lines at concentrations above 10 µM. |
Case Study 1: Antioxidant Properties
A study investigated the antioxidant capacity of 1(3H)-Isobenzofuranone in vitro. Results indicated that the compound effectively scavenged DPPH radicals, suggesting its potential use as a natural antioxidant in food preservation or therapeutic applications.
Case Study 2: Enzyme Inhibition
In another study focused on enzyme inhibition, researchers tested various concentrations of the compound against enzyme X. The results indicated a dose-dependent inhibition, with significant effects observed at concentrations above 25 µM. This suggests potential applications in treating conditions where enzyme X plays a critical role.
Case Study 3: Cytotoxicity Against Cancer Cells
Research into the cytotoxic effects of this compound revealed that it induced apoptosis in several cancer cell lines. The mechanism was linked to increased levels of reactive oxygen species (ROS) and activation of caspase pathways.
Q & A
Basic: What synthetic methodologies are effective for preparing 1(3H)-isobenzofuranone derivatives?
Methodological Answer:
The synthesis of substituted 1(3H)-isobenzofuranones typically involves multi-step protocols, including cyclization, nitration, and functional group modifications. For example, a patent by Kingchem Life Science LLC describes the preparation of 5-phenoxy-1(3H)-isobenzofuranone via controlled esterification and cyclization under inert atmospheres (e.g., nitrogen) . Key considerations include:
- Reagent Selection : Use of alkyl halides or furanyl substituents to introduce steric bulk (e.g., tert-butyl groups).
- Temperature Control : Reactions often proceed at room temperature or mild heating (≤60°C) to avoid side products.
- Purification : Column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) ensures purity .
Basic: How can spectroscopic techniques validate the structure of nitro-substituted isobenzofuranones?
Methodological Answer:
Structural confirmation requires a combination of:
- NMR Spectroscopy :
- Mass Spectrometry : High-resolution MS (HRMS) identifies molecular ions (e.g., [M+H]⁺) and fragmentation patterns. For example, 3-butyl-7-hydroxy derivatives show characteristic loss of –OH and –CO groups .
- FT-IR : Strong absorption at ~1750 cm⁻¹ for the lactone carbonyl .
Advanced: How can researchers design experiments to assess neuroprotective activity in isobenzofuranone derivatives?
Methodological Answer:
Neuroprotection studies often use PC12 neuronal cells exposed to oxidative stress (e.g., H₂O₂ or ROS generators). Key steps:
- Dose Optimization : Pre-treat cells with non-cytotoxic concentrations (e.g., 10–50 µM) of the compound .
- Assays :
- Lipid Peroxidation : Measure malondialdehyde (MDA) levels via thiobarbituric acid reactive substances (TBARS) assay.
- Membrane Integrity : Lactate dehydrogenase (LDH) release quantifies cytotoxicity.
- Controls : Compare with antioxidants like ascorbic acid. Substituted derivatives (e.g., 3-butyl-6-fluoro analogs) show enhanced ROS scavenging due to electron-withdrawing groups .
Advanced: How to resolve contradictions in cytotoxicity data across substituted isobenzofuranones?
Methodological Answer:
Discrepancies often arise from:
- Substituent Effects : Bulky groups (e.g., tert-butyl) may reduce cytotoxicity by limiting membrane permeability, while nitro groups increase reactivity.
- Cell Line Variability : Test across multiple lines (e.g., primary neurons vs. immortalized cells).
- Experimental Conditions : Standardize ROS induction methods (e.g., H₂O₂ concentration, exposure time). For example, 3-propyl derivatives show low cytotoxicity in neurons but higher toxicity in cancer cells .
Advanced: What crystallographic methods determine stereochemistry in chiral isobenzofuranones?
Methodological Answer:
- X-ray Diffraction : Single-crystal X-ray analysis resolves absolute configuration. For example, 3-[2(4-methylphenyl)-2-oxoethyl]isobenzofuran-1(3H)-one was confirmed via CCDC 1505246, with data refined using SHELXL .
- Chiral Chromatography : Use HPLC with chiral stationary phases (e.g., amylose-based columns) to separate enantiomers.
Basic: What analytical techniques ensure purity post-synthesis?
Methodological Answer:
- HPLC-PDA : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95%).
- Melting Point : Sharp melting ranges (e.g., 120–122°C) indicate crystalline purity.
- TLC Monitoring : Use silica plates with fluorescent indicators (Rf values compared to standards) .
Advanced: How to isolate isobenzofuranones from natural sources like endophytic fungi?
Methodological Answer:
- Extraction : Use ethyl acetate or methanol to extract fungal metabolites (e.g., Aspergillus duricaulis).
- Chromatography :
- Bioassay-Guided Fractionation : Test fractions for antimicrobial activity to prioritize isolation .
Advanced: How to establish structure-activity relationships (SAR) for antimicrobial isobenzofuranones?
Methodological Answer:
- Modify Substituents : Introduce electron-donating (e.g., –OCH₃) or withdrawing (e.g., –NO₂) groups to the aromatic ring.
- Antimicrobial Assays : Use disk diffusion or broth microdilution against Gram-positive/negative bacteria.
- Mechanistic Studies : Quantify membrane disruption via propidium iodide uptake or ATPase inhibition. Cyclopaldic acid derivatives (e.g., 3-O-methyl cyclopolic acid) show activity via chelation of metal ions critical for microbial growth .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
